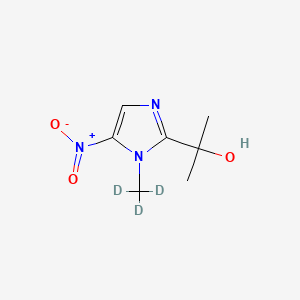

Hydroxy Ipronidazole-d3

Katalognummer B588358

Molekulargewicht: 188.20 g/mol

InChI-Schlüssel: DTHPMNDYKOSVFR-HPRDVNIFSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04042597

Procedure details

A total of 45 ml of a 2.25-N solution of sodium tert.amylate in toluene and 11.2 ml of triethylphosphite were added to a solution, cooled to -15°, of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 85 ml of dimethylformamide. A strong oxygen stream was conducted through this mixture for 6 hours at a temperature of -10° to -15° while stirring vigorously. The mixture was then neutralized by the addition of 45 ml of 2-N hydrochloric acid and concentrated on a rotary evaporator at 50°/12 Torr. The residue was taken up in 250 ml of water and the aqueous solution extracted 3 times with 250 ml portions of dichloromethane. The combined dichloromethane extracts were washed with a small amount of water and concentrated to dryness. The residue was then taken up in ethyl acetate and chromatographed on 600 g of silica gel with ethyl acetate. After evaporation of the solvent on a rotary evaporator and crystallization from isopropyl ether, there were obtained 2.2 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108°. The yield was 23.8%.

[Compound]

Name

2.25-N solution

Quantity

45 mL

Type

reactant

Reaction Step One

[Compound]

Name

sodium tert.amylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-N

Quantity

45 mL

Type

reactant

Reaction Step Four

Yield

23.8%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH:10]([CH3:12])[CH3:11].[O:13]=O.Cl>C1(C)C=CC=CC=1.C(OP(OCC)OCC)C.CN(C)C=O>[OH:13][C:10]([C:3]1[N:2]([CH3:1])[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=1)([CH3:12])[CH3:11]

|

Inputs

Step One

[Compound]

|

Name

|

2.25-N solution

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sodium tert.amylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

11.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OP(OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(=NC=C1[N+](=O)[O-])C(C)C

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

[Compound]

|

Name

|

2-N

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator at 50°/12 Torr

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous solution extracted 3 times with 250 ml portions of dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined dichloromethane extracts were washed with a small amount of water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on 600 g of silica gel with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator and crystallization from isopropyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.2 g | |

| YIELD: PERCENTYIELD | 23.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04042597

Procedure details

A total of 45 ml of a 2.25-N solution of sodium tert.amylate in toluene and 11.2 ml of triethylphosphite were added to a solution, cooled to -15°, of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 85 ml of dimethylformamide. A strong oxygen stream was conducted through this mixture for 6 hours at a temperature of -10° to -15° while stirring vigorously. The mixture was then neutralized by the addition of 45 ml of 2-N hydrochloric acid and concentrated on a rotary evaporator at 50°/12 Torr. The residue was taken up in 250 ml of water and the aqueous solution extracted 3 times with 250 ml portions of dichloromethane. The combined dichloromethane extracts were washed with a small amount of water and concentrated to dryness. The residue was then taken up in ethyl acetate and chromatographed on 600 g of silica gel with ethyl acetate. After evaporation of the solvent on a rotary evaporator and crystallization from isopropyl ether, there were obtained 2.2 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108°. The yield was 23.8%.

[Compound]

Name

2.25-N solution

Quantity

45 mL

Type

reactant

Reaction Step One

[Compound]

Name

sodium tert.amylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-N

Quantity

45 mL

Type

reactant

Reaction Step Four

Yield

23.8%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH:10]([CH3:12])[CH3:11].[O:13]=O.Cl>C1(C)C=CC=CC=1.C(OP(OCC)OCC)C.CN(C)C=O>[OH:13][C:10]([C:3]1[N:2]([CH3:1])[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=1)([CH3:12])[CH3:11]

|

Inputs

Step One

[Compound]

|

Name

|

2.25-N solution

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sodium tert.amylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

11.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OP(OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(=NC=C1[N+](=O)[O-])C(C)C

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

[Compound]

|

Name

|

2-N

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator at 50°/12 Torr

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous solution extracted 3 times with 250 ml portions of dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined dichloromethane extracts were washed with a small amount of water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on 600 g of silica gel with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator and crystallization from isopropyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.2 g | |

| YIELD: PERCENTYIELD | 23.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |